What are the chemical properties of 9H-Tribenzo[a,c,e]annulen-9-one?
What are the chemical properties of 9H-Tribenzo[a,c,e]annulen-9-one?
An In-Depth Technical Guide to the Chemical Properties of 9H-Tribenzo[a,c,e]annulen-9-one
Executive Summary
9H-Tribenzo[a,c,e]annulen-9-one is a polycyclic aromatic ketone featuring a unique, rigid, and non-planar three-dimensional structure. This guide provides a comprehensive overview of its core chemical properties, including a proposed synthetic pathway, detailed spectroscopic characterization, and an analysis of its chemical reactivity. The document is intended for researchers, scientists, and drug development professionals who may utilize this scaffold in the fields of materials science and medicinal chemistry. By synthesizing data from analogous structures and foundational chemical principles, this whitepaper offers expert insights into the experimental considerations and potential applications of this complex molecule.
Introduction to 9H-Tribenzo[a,c,e]annulen-9-one
Molecular Structure and Nomenclature
9H-Tribenzo[a,c,e]annulen-9-one, also known by its synonym 9H-tribenzo[a,c,e]cyclohepten-9-one, is a large organic molecule built upon a central seven-membered ring fused to three benzene rings. The "9-one" designation indicates the presence of a carbonyl functional group at the 9-position, which serves as a key hub for chemical reactivity. Its molecular formula is C₁₉H₁₂O. The fusion of the three aromatic rings creates a strained, non-planar structure that imparts unique photophysical and chemical characteristics not found in simpler aromatic ketones like fluorenone or anthrone.
Core Physicochemical Properties
The fundamental properties of 9H-Tribenzo[a,c,e]annulen-9-one are summarized below. These data are critical for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 68089-73-6 | |
| Molecular Formula | C₁₉H₁₂O | |
| Molecular Weight | 256.3 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| InChI Key | XJROVMTUTAVKMP-UHFFFAOYSA-N |
Significance in Advanced Organic Materials and Medicinal Chemistry
While direct applications of 9H-Tribenzo[a,c,e]annulen-9-one are still emerging, its rigid, extended π-system is characteristic of scaffolds used in organic electronics, such as Organic Light Emitting Diodes (OLEDs).[1][2] The inherent fluorescence and thermal stability of such large polycyclic aromatic hydrocarbons are highly desirable in materials science. Furthermore, fused heterocyclic systems are foundational in drug discovery. Scaffolds like carbazoles and indoles, which share structural motifs with the tribenzoannulenone core, are known to possess potent biological activities, including anticancer properties.[3][4][5][6] This suggests that 9H-Tribenzo[a,c,e]annulen-9-one and its derivatives represent a promising, yet underexplored, class of compounds for developing novel therapeutic agents.
Synthesis and Characterization
Proposed Synthetic Strategy
The synthesis of a complex, sterically hindered molecule like 9H-Tribenzo[a,c,e]annulen-9-one requires a multi-step approach. A plausible and efficient strategy involves an intramolecular Friedel-Crafts acylation of a suitably designed carboxylic acid precursor. This method is a robust and widely used reaction for forming cyclic ketones where an aromatic ring acts as a nucleophile to attack an acylium ion.
The causality for this choice rests on the high reliability of the Friedel-Crafts reaction for forming carbon-carbon bonds to an aromatic ring. The key is the synthesis of the precursor, 2'-(2-carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid. This precursor correctly positions the carboxylic acid group to allow for a 7-membered ring closure upon activation with a strong acid.
Caption: Proposed synthetic pathway for 9H-Tribenzo[a,c,e]annulen-9-one.
Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the final cyclization step. Its self-validating nature comes from the expected physical change (dissolution followed by potential color change) and the definitive characterization of the product via spectroscopy, which should match the predicted data.
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Materials:
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2'-(2-Carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq)
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Polyphosphoric acid (PPA) (10-20x by weight)
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Ice-water bath
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add 2'-(2-carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid.
-
Add polyphosphoric acid. The PPA serves as both the solvent and the acidic catalyst required to generate the acylium ion intermediate.
-
Begin stirring the mixture and heat to 80-100°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker of vigorously stirred ice water. This quenches the reaction and precipitates the crude product.
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The acidic solution is then neutralized by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
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The aqueous slurry is transferred to a separatory funnel and extracted three times with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved via column chromatography on silica gel to afford pure 9H-Tribenzo[a,c,e]annulen-9-one.
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Spectroscopic Characterization (The "Chemical Fingerprint")
The ¹H NMR spectrum is expected to show a complex series of multiplets exclusively in the aromatic region. The ¹³C NMR will show multiple signals in the aromatic region and a distinct downfield signal for the carbonyl carbon.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H | 7.0 - 8.5 | Complex multiplets due to coupling between aromatic protons. The asymmetry of the molecule means all 12 protons are chemically non-equivalent. |
| ¹³C | 120 - 150 | Multiple signals corresponding to the 18 aromatic carbons. |
| ¹³C | >190 | A single, low-intensity signal characteristic of a ketone carbonyl carbon. |
The IR spectrum provides definitive evidence for the presence of the key carbonyl functional group.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1670 - 1650 | Strong | Conjugation with the aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹). Strain from the 7-membered ring may also influence this value.[9][10] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak | Multiple sharp peaks are characteristic of the aromatic rings. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Corresponds to the C-H bonds on the benzene rings. |
| C-H Bending (Aromatic) | 900 - 675 | Strong | The pattern of these "out-of-plane" bends can sometimes give clues about the substitution pattern of the aromatic rings. |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 256, corresponding to the molecular weight of the compound.
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Key Fragmentation: The most characteristic fragmentation pathway for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a significant fragment ion peak at m/z = 228. This fragment corresponds to the stable, fully aromatic C₁₈H₁₂ hydrocarbon cation.
Chemical Reactivity and Mechanistic Insights
Reactivity of the Carbonyl Group
The ketone functionality is the most reactive site in the molecule. It is electrophilic and susceptible to attack by nucleophiles.
The carbonyl can be readily reduced to a secondary alcohol, 9H-Tribenzo[a,c,e]annulen-9-ol, using standard reducing agents like sodium borohydride (NaBH₄). More powerful nucleophiles, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), will add to the carbonyl to form a tertiary alcohol. The choice of a mild reducing agent like NaBH₄ is deliberate; it is selective for ketones and aldehydes and will not reduce the aromatic rings, ensuring the integrity of the core scaffold.
Caption: Key reactions at the carbonyl center of the tribenzoannulenone core.
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Materials:
-
9H-Tribenzo[a,c,e]annulen-9-one (1.0 eq)
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Methanol (MeOH) or Ethanol (EtOH)
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Sodium borohydride (NaBH₄) (1.5 eq)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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-
Procedure:
-
Dissolve the starting ketone in methanol in a flask equipped with a stir bar.
-
Cool the solution in an ice bath to 0°C. This is crucial to control the exothermic reaction and prevent side reactions.
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Slowly add sodium borohydride in small portions. The reaction is typically complete within 1-2 hours, as monitored by TLC.
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Quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral and gas evolution stops.
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Remove the methanol under reduced pressure.
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Add water and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the alcohol product. Further purification can be done by recrystallization or chromatography if needed.
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Reactions of the Aromatic System
The three benzene rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). However, the carbonyl group is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. Reactions will likely require harsh conditions (stronger acids, higher temperatures), and substitution will be directed to positions meta to the ring's point of attachment to the seven-membered ring, and away from the sterically hindered regions.
Potential Applications in Research and Development
A Scaffold for Novel Organic Electronics
The rigid, conjugated structure of 9H-Tribenzo[a,c,e]annulen-9-one makes it an attractive building block for advanced materials. Derivatives could be synthesized to tune its electronic properties. For instance, adding electron-donating or electron-withdrawing groups to the aromatic rings could alter its HOMO/LUMO energy levels, making it suitable as a host or emissive material in OLEDs or as a component in organic photovoltaics.[1][11]
A Core Structure for Drug Discovery and Development
Many successful drugs are based on rigid, polycyclic scaffolds that position functional groups in a specific three-dimensional orientation for optimal interaction with biological targets. Fused-ring systems like carbazoles and acridones are well-established pharmacophores.[3][12] The tribenzoannulenone core offers a novel and rigid framework. By using the carbonyl group as a handle for further chemical modification—for example, by converting it into amines, oximes, or other functional groups via reductive amination or condensation reactions—a library of diverse compounds could be generated. These derivatives could then be screened for biological activity, potentially leading to new leads in areas like oncology, virology, or neuroscience. The bioreductive drug EO9, for instance, is based on an indole-dione core, highlighting the potential of quinone-like structures in cancer therapy.[4]
Conclusion
9H-Tribenzo[a,c,e]annulen-9-one is a structurally fascinating molecule with significant untapped potential. Its chemical properties are dominated by the interplay between its reactive carbonyl group and its extended, rigid aromatic system. Understanding its synthesis, spectroscopic signature, and reactivity is the first step toward unlocking its utility. This guide provides the foundational knowledge and experimental framework for researchers to explore this molecule as a novel scaffold for creating next-generation organic materials and innovative therapeutic agents.
References
- PeerJ.
- Semantic Scholar. (2023, February 2). Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene.
- ResearchGate. a FT-IR of 9a. b 1 H NMR spectra of 9a | Download Scientific Diagram.
-
Sigma-Aldrich. 9H-Tribenzo[a,c,e]annulen-9-one.
- Journal of Materials Chemistry C (RSC Publishing).
-
Sigma-Aldrich. 9H-Tribenzo[a,c,e]annulen-9-one.
- MDPI. (2000, October 31).
- PMC. (2023, February 2). Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene.
- PMC. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9.
- Journal of Materials Chemistry C (RSC Publishing).
- MDPI. (2024, October 9).
- JOCPR.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- PMC. (2023, February 1).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of some acridines and 9-acridones for spectral studies.
- ResearchGate. Experimental and computed IR spectra for 9-fluorenone.
- Journal of Materials Chemistry C (RSC Publishing). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Synthesis of some acridines and 9-acridones for spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
